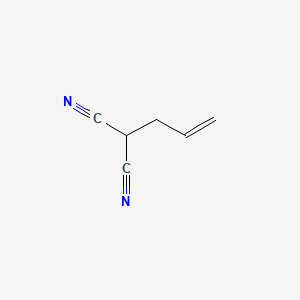

Allylmalononitrile

Description

Evolution of Malononitrile (B47326) Chemistry in Organic Synthesis

Malononitrile, a dinitrile with the formula CH₂(CN)₂, serves as a cornerstone in organic synthesis due to its highly reactive methylene (B1212753) group flanked by two electron-withdrawing nitrile groups. researchgate.net Historically, its preparation involved methods such as the dehydration of cyanoacetamide with reagents like phosphorus pentoxide or phosphorus pentachloride. orgsyn.orgorgsyn.org The unique reactivity of malononitrile has established it as a more versatile CH-acid compared to related compounds like malonic and cyanoacetic esters. researchgate.net This reactivity has made it a widely used reagent for synthesizing a vast array of compounds, including pharmaceuticals, pesticides, and dyes. researchgate.net It is a key precursor for alkylidenemalononitriles, which are valuable intermediates in their own right. researchgate.net Furthermore, malononitrile and its derivatives are pivotal in various multicomponent reactions, facilitating the efficient construction of complex molecular architectures, particularly functionalized pyridine (B92270) rings. researchgate.net

The Role of Allylic Structures in Chemical Transformations

An allylic system consists of a carbon-carbon double bond adjacent to another carbon atom, known as the allylic carbon. fiveable.meallen.in This structural motif is of fundamental importance in organic chemistry due to its unique reactivity. The proximity of the sp³-hybridized allylic carbon to the π-system of the double bond allows for the delocalization of electrons, which stabilizes reactive intermediates such as carbocations, carbanions, and radicals. fiveable.mecurlyarrows.com This stabilization is a result of resonance, where the charge or unpaired electron is spread across multiple atoms. curlyarrows.comlibretexts.org Consequently, allylic positions are particularly reactive in various transformations, including substitution reactions, rearrangements, and radical chain reactions. fiveable.meallen.in The enhanced stability of allylic intermediates often dictates the regioselectivity and stereoselectivity of chemical reactions, making the allyl group a crucial feature in the synthesis of complex molecules, including many natural products. fiveable.meyoutube.com

Allylmalononitrile as a Strategic Building Block in Organic Chemistry

This compound, which incorporates both the reactive dinitrile functionality and a strategic allylic group, emerges as a valuable and versatile building block in organic synthesis. sigmaaldrich.comrsc.orgnih.gov Its structure allows for a dual mode of reactivity: the acidic methylene proton facilitates additions and condensations, while the allyl group can participate in a different set of transformations, such as palladium-catalyzed allylic alkylations. preprints.orgjst.go.jp This bifunctionality enables the synthesis of highly functionalized molecules. It serves as a precursor in the formation of diverse carbocyclic and heterocyclic systems and has been employed in the synthesis of complex intermediates. nih.govpreprints.org The selective manipulation of either the malononitrile or the allyl moiety makes it a strategic component for constructing molecular frameworks in medicinal and material chemistry. researchgate.netwikipedia.orgenamine.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2 |

|---|---|

Molecular Weight |

106.13 g/mol |

IUPAC Name |

2-prop-2-enylpropanedinitrile |

InChI |

InChI=1S/C6H6N2/c1-2-3-6(4-7)5-8/h2,6H,1,3H2 |

InChI Key |

YKLCNJXWEFTBLY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Allylmalononitrile and Its Analogues

Traditional Alkylation Routes

Traditional methods for synthesizing alkylated nitriles, including Allylmalononitrile, often rely on the nucleophilic character of the malononitrile (B47326) anion.

Phase Transfer Catalysis in Mono- and Dialkylation of Malononitrile for this compound Synthesis

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in immiscible phases, such as an aqueous solution of a salt and an organic solution of a substrate. slideshare.net This method is particularly useful for the alkylation of active methylene (B1212753) compounds like malononitrile. researchgate.netrsc.org

Selective mono- or dialkylation of malononitrile can be achieved using PTC in the absence of a solvent. researchgate.netrsc.org For instance, the reaction of malononitrile with alkyl halides in the presence of a base and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can yield monoalkylated or dialkylated products depending on the stoichiometry and reaction conditions. researchgate.netresearchgate.net A mole ratio of malononitrile:alkyl halide:base of 1:2.2:2.2 has been reported to give optimal results, although this ratio can be adjusted to minimize side reactions. researchgate.netresearchgate.net Potassium carbonate and potassium hydroxide (B78521) have been explored as bases, with potassium tert-butoxide leading to decomposition. researchgate.netresearchgate.net Potassium hydroxide can result in exclusive dialkylation but with reduced yield. researchgate.netresearchgate.net

The synthesis of unsymmetrical dialkylmalononitriles can be accomplished in two steps: initial monoalkylation of malononitrile followed by a second alkylation with a different alkyl halide. researchgate.netresearchgate.net this compound has been synthesized by the reaction of malononitrile with allyl bromide under PTC conditions. uva.nl This monoalkylated product can then be further alkylated to form unsymmetrical dialkylmalononitriles like allylprop-2-yn-ylmalononitrile. researchgate.netresearchgate.net

| Reactants | Alkyl Halide | Base | Catalyst | Product | Selectivity | Yield (%) | Ref. |

| Malononitrile | Allyl bromide | K₂CO₃ or KOH | TBAB | This compound | Mono- | - | researchgate.netuva.nl |

| This compound | Prop-2-ynyl bromide | K₂CO₃ or KOH | TBAB | Allylprop-2-ynylmalononitrile | Di- | - | researchgate.netresearchgate.net |

Note: Yields are not consistently provided across all sources for specific this compound synthesis via PTC, but the method is noted for achieving selective mono- or dialkylation.

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis offers alternative and often more selective routes to construct carbon-carbon bonds, including those required for the synthesis of this compound and its derivatives.

Nickel-Catalyzed Reductive Dicarbofunctionalization of Alkenes with this compound as Substrate

Nickel catalysis has emerged as a powerful tool for the dicarbofunctionalization of alkenes, a process that adds two carbon functionalities across a double bond. nih.govacs.orgchemrxiv.orgresearchgate.net Reductive dicarbofunctionalization is a specific type of this reaction that often involves a reductant. nih.govacs.orgchemrxiv.org

This compound has been utilized as an alkene substrate in nickel-catalyzed reductive dicarbofunctionalization reactions. researchgate.net This demonstrates the compound's utility not only as a synthetic target but also as a reactant for further functionalization. One study reported the β,δ-dialkenylated product when α-allyl malononitrile was used as an alkene substrate in a nickel-catalyzed reductive 1,2-dialkynylation of alkenes bearing a directing group. researchgate.net This indicates that the alkene moiety within this compound can participate in these nickel-catalyzed coupling reactions.

The dicarbofunctionalization of alkenes allows for the efficient construction of complex molecules from relatively simple starting materials. acs.orgchemrxiv.org Nickel-catalyzed methods in this area often employ a combination of a nickel catalyst, an electrophile, and a reductant. nih.govacs.orgchemrxiv.org

Unconventional Reactivity of Grubbs Catalysts: Hydroalkylation with this compound

Grubbs catalysts are well-known for their activity in olefin metathesis reactions. organic-chemistry.orgresearchgate.net However, these ruthenium-based catalysts can also exhibit unconventional reactivity beyond metathesis. researchgate.netrsc.org

While specific details on the hydroalkylation of this compound with Grubbs catalysts are not extensively detailed in the provided search results, one source broadly mentions the "Unconventional Reactivity of a Grubbs Catalyst: Hydroalkylation Overriding Metathesis". researchgate.net This suggests that under certain conditions, Grubbs catalysts can promote the addition of a C-H bond across an alkene (hydroalkylation) instead of the expected metathesis reaction. The potential for Grubbs catalysts to catalyze hydroalkylation with substrates like this compound represents an interesting area of exploration for novel synthetic routes.

Grubbs catalysts, particularly the second generation, are known for their tolerance of various functional groups. organic-chemistry.orgsigmaaldrich.com Their ability to catalyze reactions other than metathesis, such as intramolecular carbene C-H insertion, highlights their versatile nature. rsc.org Further research would be needed to fully elucidate the conditions and scope of Grubbs catalyst-catalyzed hydroalkylation involving this compound.

Electroorganic Synthesis Approaches to Nitrile Compounds

Electroorganic synthesis, which utilizes electrical current to drive chemical reactions, offers a sustainable and environmentally benign approach to the synthesis of various organic compounds, including nitriles. researchgate.netrsc.orgresearchgate.netnih.govuni-mainz.de This method avoids the need for stoichiometric chemical oxidants or reductants, using electrons as the clean redox reagent. researchgate.netresearchgate.netuni-mainz.de

Electrochemical methods for nitrile synthesis have gained significant attention due to their advantages, such as high atom economy, selectivity, and reduced waste production. researchgate.netresearchgate.net Various strategies for the electrochemical synthesis of nitriles have been developed, including those involving phase transfer catalysts and anodic oxidations. researchgate.net

While a direct electrochemical synthesis of this compound is not explicitly detailed in the provided abstracts, the broader field of electroorganic nitrile synthesis is highly relevant. Electrochemical reactions can be used to form carbon-nitrogen bonds and modify existing functional groups to yield nitrile functionalities. rsc.org The use of electrochemical techniques for the alkylation of active methylene compounds or the functionalization of allyl-containing precursors could potentially be applied to the synthesis of this compound.

Recent advances in electroorganic synthesis highlight its potential for developing efficient and selective routes to valuable organic molecules. researchgate.netrsc.orgresearchgate.netnih.gov The ability to control the applied potential or current allows for tuning the redox state of reactants and achieving desired transformations. researchgate.netnih.gov

| Method | Description | Advantages | Ref. |

| Electroorganic Synthesis | Uses electrical current for oxidation or reduction of organic compounds. | Sustainable, high atom economy, reduced waste. | researchgate.netresearchgate.netuni-mainz.de |

Biocatalytic Transformations in Nitrile Chemistry

Biocatalysis offers a highly efficient, selective, and environmentally benign alternative to traditional chemical methods for transforming nitriles, often avoiding harsh reaction conditions and toxic reagents like hydrogen cyanide sioc-journal.cnnih.govnih.gov. Enzymes such as nitrilases and nitrile hydratases play a crucial role in these transformations ox.ac.uknih.govwikipedia.org.

Nitrile-hydrolyzing enzymes facilitate the conversion of nitriles through two primary pathways: direct hydrolysis to the corresponding carboxylic acid and ammonia (B1221849) catalyzed by nitrilases, or a two-step process involving hydration to the amide by nitrile hydratases followed by hydrolysis of the amide to the carboxylic acid and ammonia by an amidase ox.ac.uknih.govwikipedia.orgwikipedia.org. While sometimes the nitrile hydratase/amidase system is referred to as a nitrilase system, they represent distinct enzymatic mechanisms uva.nl. Nitrile hydratases are metalloenzymes containing either iron(III) or cobalt(III) at their active site wikipedia.orgnih.govmdpi.com.

Biocatalytic approaches have been successfully applied to the synthesis of various nitriles and their derivatives, including linear α,ω-dinitriles, which are important precursors in the polymer industry nih.govrsc.org. For example, aldoxime dehydratases (Oxd) have been utilized in a cyanide-free enzymatic process for the synthesis of nitriles from readily available aldoximes nih.govnih.govsemanticscholar.orgnih.gov. This method offers a regio- and chemoselective route to dinitriles nih.gov.

While direct mentions of biocatalytic transformations specifically of this compound are limited in the search results, the broader context of biocatalysis in nitrile chemistry, particularly concerning dinitriles and malononitrile derivatives, provides relevant insights. Biocatalytic desymmetrization of prochiral or meso nitriles, including malonitriles, has been explored for the enantioselective synthesis of polyfunctionalized organic compounds sioc-journal.cnox.ac.uk. Studies have also investigated the asymmetric hydrolysis of α,α-disubstituted malononitriles using microorganisms containing nitrile hydratase/amidase systems, such as Rhodococcus sp. CGMCC 0497, to produce optically pure α,α-disubstituted malonamic acids acs.org. This highlights the potential of biocatalysis for achieving stereocontrol in the synthesis of malononitrile derivatives.

Furthermore, biocatalytic routes have been developed for the synthesis of β-chiral malononitrile derivatives through one-pot photoenzymatic methods dntb.gov.uadntb.gov.ua. These approaches demonstrate the versatility of biocatalysis in creating complex molecules containing the malononitrile moiety under mild conditions.

Detailed research findings in the field of nitrile biocatalysis often involve screening different enzymes and microorganisms for activity and selectivity towards various nitrile substrates uva.nlacs.org. Optimization of reaction conditions, such as temperature and pH, is also crucial for maximizing enzyme activity and product yield mdpi.comnih.gov. For instance, studies on nitrile-hydrolyzing enzymes from Pseudomonas sp. strain UW4 showed distinct temperature and pH optima for nitrilase and nitrile hydratase activity nih.gov.

The application of biocatalysis in nitrile chemistry is a growing area, offering sustainable and efficient routes for the synthesis of valuable compounds, including potential pathways relevant to the synthesis and transformation of this compound and its analogues.

Data Table: Examples of Biocatalytic Nitrile Transformations

| Substrate Type | Enzyme Class(es) | Organism/Source | Transformation | Key Outcome / Application |

| Prochiral/Meso Nitriles | Nitrilases, Nitrile Hydratases | Various microorganisms | Desymmetrization (Hydrolysis) | Enantioselective synthesis of functionalized compounds sioc-journal.cnox.ac.uk |

| α,ω-Dialdoximes | Aldoxime Dehydratases (Oxd) | Various | Dehydration to Dinitriles | Cyanide-free synthesis of linear α,ω-dinitriles nih.govsemanticscholar.orgnih.gov |

| α,α-Disubstituted Malonamides | Amidase | Rhodococcus sp. CGMCC 0497 | Enantioselective Hydrolysis | Optically pure α,α-disubstituted malonamic acids acs.org |

| β-ketoesters and malononitrile | Ene Reductase (indirectly involved in cascade) | Not specified in snippet dntb.gov.uadntb.gov.ua | Formation of β-chiral malononitrile derivatives | One-pot photoenzymatic synthesis dntb.gov.uadntb.gov.ua |

| Indole-3-acetonitrile | Nitrilase, Nitrile Hydratase | Pseudomonas sp. strain UW4 | Hydrolysis to Indole-3-acetic acid/amide nih.gov | Plant growth hormone biosynthesis pathway nih.gov |

Reactivity and Reaction Pathways of Allylmalononitrile

Pericyclic Rearrangements

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. libretexts.org Among these, sigmatropic rearrangements involve the migration of a sigma bond across a conjugated pi system. libretexts.org

Cope Rearrangement Studies Involving Allylmalononitrile Derivatives

The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes. libretexts.orgmasterorganicchemistry.com Studies have investigated the Cope rearrangement involving this compound derivatives, often in the context of constructing complex molecular scaffolds. nih.govacs.orgresearchgate.netacs.orgrsc.orgresearchmap.jpsci-hub.seacs.orgacs.orgdntb.gov.uaresearchgate.netrsc.orgacs.org

Thermodynamically Unfavorable Cope Rearrangements Promoted by Activating Groups

The Cope rearrangement of certain 1,5-dienes can be thermodynamically unfavorable. nih.govrsc.orgrsc.org In such cases, activating groups can be employed to drive the rearrangement forward. Research has shown that introducing a "traceless" activating group can promote otherwise unfavorable nih.govnih.gov rearrangements involving dicyano-1,5-dienes, which can be derived from this compound or related structures. nih.govrsc.orgrsc.org This activating group provides a driving force and is subsequently removed during a later step, such as ring-closing metathesis. nih.govrsc.orgrsc.org For instance, a calculated barrier of 19.5 kcal/mol has been reported for a transient nih.govnih.gov Cope rearrangement of a 3,3-dicyano-1,5-diene derivative at room temperature, enabled by such a strategy. nih.govrsc.orgrsc.org

Palladium-Catalyzed Variants of Cope Rearrangement

Transition metal catalysis, particularly by palladium, has been explored to facilitate Cope rearrangements. acs.orgacs.orgnsf.gov Palladium catalysts can lower the energy barrier for the rearrangement and influence the reaction pathway. While general palladium-catalyzed Cope rearrangements of acyclic 1,5-dienes involving bis(π-allyl)palladium(II) intermediates have been studied, specific detailed data on palladium-catalyzed Cope rearrangements directly involving this compound itself is less extensively documented in the provided search results, though the broader concept of palladium-catalyzed sigmatropic rearrangements is relevant. acs.orgacs.orgnsf.gov

Nucleophilic Additions

This compound can undergo nucleophilic addition reactions, particularly due to the electron-deficient nature of the carbon atom adjacent to the two nitrile groups.

Phosphine-Catalyzed Reactions and Zwitterionic Intermediates

Nucleophilic phosphine (B1218219) catalysis is a known method for activating alkenes towards addition reactions. nih.govresearchgate.net Phosphines can initiate reactions by undergoing conjugate addition to activated olefins, forming zwitterionic intermediates. nih.gov These intermediates can then participate in subsequent reactions. Murafuji and co-workers have developed a method for two-directional carbon chain elongation involving phosphine-catalyzed reactions of this compound with alkynoates. researchgate.netnih.gov This transformation proceeds through a phosphine-catalyzed 1,4-addition of this compound to the alkynoate, followed by a Cope rearrangement, often assisted by microwave heating. researchgate.netnih.gov This highlights the role of phosphine catalysis in initiating the sequence of events.

An example of phosphine-catalyzed reaction involving this compound and an alkynoate is shown below, leading to conjugated dienes. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Class | Yield |

| This compound | Alkynoate | PCy₃ | Microwave, 180 °C, 1 h | Functionalized dienes | Moderate to good nih.gov |

Radical-Mediated Transformations

Radical chemistry offers alternative pathways for the transformation of organic molecules, including rearrangements and functionalizations. preprints.orgnih.govmdpi.comdigitellinc.com While radical-mediated migrations of cyano groups and difunctionalization of alkenes have been reported, specific detailed studies focusing solely on radical-mediated transformations of this compound itself are less prominent in the provided search results compared to pericyclic and nucleophilic reactions. preprints.orgnih.govmdpi.comdigitellinc.com However, the potential exists for this compound to participate in radical processes given the presence of the alkene and the adjacent electron-withdrawing groups, which can influence radical stability and reactivity. For instance, radical addition to the alkene or generation of radicals adjacent to the nitrile groups could initiate various cascade reactions. preprints.orgnih.govmdpi.com

Intramolecular Cyano Group Migration in Cyano-Containing Substrates

Intramolecular cyano group migration, also known as translocation, is a recognized strategy for the site-selective functionalization of organic molecules. This process typically involves the addition of a carbon-centered radical, generated in situ, to the nitrile triple bond. preprints.orgpreprints.org This addition forms a cyclic iminyl radical intermediate, which subsequently undergoes β-scission to relocate the cyano group and generate a more stable carbon radical for further reaction. preprints.orgpreprints.org

Research has shown that radical-mediated intramolecular translocation of cyano groups can be initiated by various strategies, including hydrogen atom transfer (HAT), radical addition to π systems, halogen atom transfer (XAT), and homolytic fission of C-C single bonds. preprints.org

Specifically, 2-allylmalononitriles have been reported to undergo rearrangement reactions. For instance, a study in 2024 described the rearrangement of 2-allylmalononitriles into cyclopropane (B1198618) products using a photocatalyst under blue-light irradiation. preprints.org The proposed mechanism involves the generation of a diradical intermediate from the C-C double bond via energy-transfer catalysis, followed by 5-exo-dig cyclization and β-scission of the resulting imido radical. preprints.org

Intramolecular cyano migration has also been harnessed in the cyanotrifluoromethylthiolation of unactivated olefins. bohrium.com This strategy involves intramolecular interception via a five-membered transition state, leading to an iminium radical, with subsequent steps yielding the product. bohrium.com

Chemoselective Activation and Reaction Control

Chemoselectivity, the preferential reaction of one functional group over others within the same molecule, is a critical aspect of organic synthesis, particularly for constructing complex, highly functionalized compounds. jst.go.jpjst.go.jpnumberanalytics.com Controlling chemoselectivity is often challenging due to the inherent reactivity of different functional groups. jst.go.jpjst.go.jp

Catalytic control offers a powerful approach to achieve chemoselectivity, allowing for more direct syntheses without the need for extensive protecting group strategies. jst.go.jpjst.go.jpnumberanalytics.com Catalysts can influence which functional group is activated or transformed by modulating the substrate's electronic or steric properties through complex formation. numberanalytics.com

This compound, possessing both an alkene and two nitrile groups, presents opportunities for chemoselective transformations. Its reactivity can be steered by appropriate catalysts and reaction conditions. For example, in nickel-catalyzed reductive 1,3-dialkenylation of alkenes, α-allyl malononitrile (B47326) has been used as an alkene substrate, yielding a β,δ-dialkenylated product, illustrating the compatibility and reactivity of the alkene moiety under these conditions. acs.orgchemrxiv.orgnih.gov

Electrophilic Activation in Allylic Alkylation

Electrophilic activation is a strategy used to render a substrate susceptible to attack by a nucleophile. In the context of allylic alkylation, electrophilic activation of allylic substrates is a common approach to form new carbon-carbon bonds. nii.ac.jpresearchgate.netthieme-connect.de Palladium-catalyzed allylic alkylation is a widely studied reaction that often involves the formation of a π-allylpalladium intermediate, which acts as an electrophile. nii.ac.jpthieme-connect.de

While many studies focus on the activation of allylic alcohols or amines as electrophiles in allylic alkylation, the role of this compound as a nucleophile or in reactions involving electrophilic activation of other partners is also relevant. jst.go.jpjst.go.jp

Research has explored the use of this compound as a nucleophile in asymmetric allylic alkylation reactions. For instance, an asymmetric allylic alkylation of Morita-Baylis-Hillman carbonates with this compound, catalyzed by a chiral tertiary amine, has been reported as part of a one-pot synthesis of chiral carbacycles. researchgate.net This highlights the nucleophilic character of the activated methylene (B1212753) group in this compound.

Furthermore, studies on the electrophilic activation of allylic alcohols in the presence of soft nucleophiles, such as those derived from malononitrile compounds, have been conducted. nii.ac.jp The combination of a palladium catalyst and a Lewis acid like triethylborane (B153662) can induce allylic alcohols to undergo direct electrophilic allylation of soft nucleophiles, including malononitrile derivatives. nii.ac.jp This process involves the activation of the allylic alcohol to form a π-allylpalladium species, which is then attacked by the nucleophile. nii.ac.jp

The chemoselective electrophilic activation of allylic alcohols over allylamines in Pd-catalyzed direct allylic alkylation using malononitrile as a nucleophile has also been investigated. jst.go.jpjst.go.jp The study demonstrated that while allylamines are inherently more reactive, the addition of a boronic acid can preferentially activate allylic alcohols, leading to O-selective products. jst.go.jpjst.go.jp this compound itself can be a coupling partner in such reactions, reacting as a carbon nucleophile. For example, (E)-2-Ethyl-2-(3-(4-methylphenyl)allyl)malononitrile has been synthesized via direct allylic alkylation using 2-ethylmalononitrile. jst.go.jpjst.go.jp

Catalysis Involving Allylmalononitrile

Organocatalytic Methodologies

Organocatalysis provides a metal-free approach to activating allylmalononitrile and its reaction partners, often yielding chiral products with high enantioselectivity. These methods rely on small organic molecules, such as chiral amines and phosphines, to facilitate bond formation.

A significant application of this compound in organocatalysis is its use as a nucleophile in asymmetric allylic alkylation (AAA) reactions. One notable example involves the reaction of this compound with Morita-Baylis-Hillman (MBH) carbonates, catalyzed by chiral tertiary amines. orgchem.czresearchgate.net This process facilitates the creation of all-carbon, highly substituted carbocycles in a one-pot, two-step sequence. orgchem.cz

The initial step is the AAA reaction, where a chiral tertiary amine, often a cinchona alkaloid derivative, catalyzes the enantioselective addition of this compound to the MBH carbonate. orgchem.cz This is followed by a ring-closing metathesis (RCM) reaction to form the final carbocyclic products. orgchem.czresearchgate.net The organocatalytic step proceeds with high efficiency, and the resulting products can often be obtained with excellent optical purity after a single recrystallization. orgchem.cz This methodology represents an effective metal-free route to chiral carbacycles. orgchem.cz

Table 1: Chiral Tertiary Amine-Catalyzed Asymmetric Allylic Alkylation of MBH Carbonates with this compound

| Entry | MBH Carbonate Substrate | Chiral Amine Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 2-(acetoxy(phenyl)methyl)acrylate | β-Isocupreidine | High | High (after recrystallization) | orgchem.cz |

| 2 | Ethyl 2-(acetoxy(4-bromophenyl)methyl)acrylate | Cinchona Alkaloid Derivative | Good | Excellent | orgchem.cz |

| 3 | Isopropyl 2-(acetoxy(2-chlorophenyl)methyl)acrylate | Cinchona Alkaloid Derivative | High | High | orgchem.cz |

Nucleophilic phosphine (B1218219) catalysis leverages the ability of tertiary phosphines to act as potent nucleophiles, adding to electrophilic starting materials to generate reactive zwitterionic intermediates. nih.gov This strategy has been effectively applied to reactions involving this compound, particularly for carbon chain elongation. nih.govresearchgate.net The general mechanism begins with the nucleophilic attack of the phosphine on an activated carbon-carbon multiple bond, such as that in an alkynoate, creating a phosphonium (B103445) zwitterion that subsequently engages the nucleophile. nih.govrsc.org

A one-pot procedure for two-directional carbon chain elongation has been developed using a phosphine-catalyzed reaction between this compound and various alkynoates. nih.govyamaguchi-u.ac.jp The transformation is initiated by the 1,4-addition of this compound to the alkynoate, which is catalyzed by a phosphine such as tricyclohexylphosphine (B42057) (PCy₃). nih.govresearchgate.net This step is followed by a Cope rearrangement under microwave heating. researchgate.netyamaguchi-u.ac.jp This sequence achieves the regioselective introduction of both an allyl group and a malononitrile (B47326) functionality across a carbon-carbon triple bond, demonstrating high atom economy and operational simplicity for synthesizing complex dienes. researchgate.netyamaguchi-u.ac.jp The reaction proceeds in moderate to good yields with a diverse array of substituted alkynoates. nih.gov

Table 2: Phosphine-Catalyzed Two-Directional Carbon Chain Elongation with this compound

| Entry | Alkynoate Substrate | Catalyst (mol %) | Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ethyl 2-butynoate | PCy₃ (20) | Microwave, 180 °C, 1 h | 75 | nih.govresearchgate.net |

| 2 | Methyl 2-pentynoate | PCy₃ (20) | Microwave, 180 °C, 1 h | 71 | nih.govresearchgate.net |

| 3 | Ethyl 3-phenylpropiolate | PCy₃ (20) | Microwave, 180 °C, 1 h | 65 | nih.govresearchgate.net |

| 4 | Methyl 3-(4-methoxyphenyl)propiolate | PCy₃ (20) | Microwave, 180 °C, 1 h | 68 | nih.govresearchgate.net |

The development of asymmetric reactions using chiral phosphine catalysts is a significant area of research, enabling the enantioselective construction of C-C and C-heteroatom bonds. beilstein-journals.org Chiral phosphines, which often feature rigid bicyclic structures or binaphthyl backbones, can effectively control the stereochemical outcome of a reaction by creating a well-defined chiral environment around the reactive intermediates. beilstein-journals.org While asymmetric phosphine catalysis has been successfully applied to a wide range of transformations, including [3+2] annulations and Michael additions, its specific application to the carbon chain elongation of this compound is less documented. nih.govbeilstein-journals.org The success in other areas, however, demonstrates the potential for developing enantioselective variants. For these reactions to be successful, the chiral phosphine must not only catalyze the reaction but also effectively differentiate between the prochiral faces of the substrates to induce high enantioselectivity. beilstein-journals.org

Nucleophilic Phosphine Catalysis: Mechanistic Pathways and Synthetic Scope

Transition Metal Catalysis in this compound Transformations

Transition metals, particularly iridium, offer powerful catalytic systems for the allylic alkylation of malononitrile and its derivatives. These methods are prized for their ability to construct sterically congested carbon centers, including all-carbon quaternary stereocenters, with high levels of stereocontrol. nih.govcaltech.edu

Iridium-catalyzed asymmetric allylic alkylation has emerged as a robust methodology for forming chiral C-C bonds. nih.govnih.gov In the context of malononitriles, the concept of a "masked" derivative is particularly powerful. This strategy involves using a malononitrile-based nucleophile that can be later transformed into a different functional group. For instance, the malononitrile group itself has been employed as a masked methoxy (B1213986) carbonyl synthon, which can be unmasked through a subsequent oxidative degradation process. nih.gov

More directly, substituted malononitriles serve as effective nucleophiles in these reactions. Research has demonstrated the first enantioselective transition-metal-catalyzed allylic alkylation to generate acyclic products with vicinal all-carbon quaternary centers. caltech.edu This was achieved by reacting various substituted malononitrile derivatives with trisubstituted allylic electrophiles in the presence of a unique iridium catalyst. caltech.edu The reaction proceeds with moderate to excellent yields and high enantioselectivity for a range of malononitrile-derived nucleophiles, including those with ethyl and benzyl (B1604629) substituents. caltech.edu

Table 3: Iridium-Catalyzed Enantioselective Allylic Alkylation to Form Vicinal All-Carbon Quaternary Centers

| Entry | Malononitrile Nucleophile (R-CH(CN)₂) | Allylic Electrophile | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| 1 | R = Ethyl | (E)-1,3-diphenylallyl acetate | 76 | 95 | caltech.edu |

| 2 | R = Benzyl | (E)-1,3-diphenylallyl acetate | 69 | 95 | caltech.edu |

| 3 | R = Methyl | (E)-1-phenyl-3-(p-tolyl)allyl acetate | 81 | >99 | caltech.edu |

| 4 | R = Ethyl | (E)-1-(4-chlorophenyl)-3-phenylallyl acetate | 75 | 94 | caltech.edu |

Derivatization Strategies and Synthetic Transformations of Allylmalononitrile

Synthesis of Functionalized Allylmalononitrile Analogues

The functionalization of the this compound framework is primarily achieved through reactions involving its active methylene (B1212753) group, which is positioned between the two electron-withdrawing nitrile groups. The Knoevenagel condensation is a cornerstone reaction in this context, facilitating the synthesis of a wide array of substituted this compound analogues, often referred to as ylidenemalononitriles. nih.govias.ac.in This reaction involves the condensation of an aldehyde or ketone with the active methylene group of this compound, typically catalyzed by a weak base. nih.gov

The scope of the Knoevenagel condensation is extensive, accommodating a variety of aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield. For instance, aromatic aldehydes bearing electron-withdrawing groups have been observed to enhance the efficiency of the condensation reaction. nih.gov A range of catalysts have been employed to promote this transformation, including conventional bases and more environmentally benign options like lemon juice, which acts as a natural acidic catalyst. researchgate.net

Below is a table summarizing various Knoevenagel condensation reactions between different aldehydes and malononitrile (B47326) to produce functionalized analogues.

Table 1: Synthesis of Functionalized this compound Analogues via Knoevenagel Condensation

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | NiCu@MWCNT | Water/Methanol | 10 min | 96 | nih.gov |

| 4-Hydroxybenzaldehyde | NiCu@MWCNT | Water/Methanol | 12 min | 95 | nih.gov |

| 4-Methylbenzaldehyde | NiCu@MWCNT | Water/Methanol | 15 min | 95 | nih.gov |

| 4-Chlorobenzaldehyde | NiCu@MWCNT | Water/Methanol | 20 min | 94 | nih.gov |

| Benzaldehyde | Lemon Juice | Solvent-free | 15 min | 90 | researchgate.net |

| 4-Methoxybenzaldehyde | Lemon Juice | Solvent-free | 15 min | 90 | researchgate.net |

Post-Synthetic Elaboration of this compound Products

Following the initial synthesis of heterocyclic structures from this compound precursors, these products can undergo further chemical modifications to introduce additional complexity and functionality. This post-synthetic elaboration is a critical strategy for expanding the molecular diversity of compounds derived from this compound.

A key example of this is the further derivatization of pyridone structures, which are themselves synthesized from multicomponent reactions involving this compound analogues. For instance, highly functionalized N-alkylated pyridines can be synthesized in a one-pot, three-component reaction of aromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile. mdpi.com The resulting pyridone scaffold contains multiple reactive sites that can be targeted for subsequent transformations.

One such elaboration involves the reaction of 2-amino-6-(4-methoxyphenyl)-4-(4-substituted phenyl)nicotinonitrile derivatives with other reagents to construct more complex fused heterocyclic systems. For example, these nicotinonitrile compounds can react with N,N-dimethyl-N-'substituted phenyl formimidamide to yield pyridopyrimidine derivatives. nih.gov This transformation demonstrates the conversion of a simpler heterocyclic product into a more complex, fused bicyclic system, highlighting the utility of post-synthetic modification in building molecular complexity.

Table 2: Post-Synthetic Elaboration of this compound-Derived Heterocycles

| Initial Product | Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | N,N-Dimethyl-N'-phenylformimidamide | Pyridopyrimidine | Not specified | nih.gov |

| 2-Amino-6-(4-methoxyphenyl)-4-(4-chlorophenyl)nicotinonitrile | N,N-Dimethyl-N'-(4-chlorophenyl)formimidamide | Pyridopyrimidine | Not specified | nih.gov |

| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | Phenyl isothiocyanate | Thienopyridopyrimidine | Not specified | nih.gov |

Construction of Bicyclic and Heterocyclic Scaffolds from this compound Precursors

This compound and its derivatives are highly effective building blocks for the synthesis of a wide variety of bicyclic and heterocyclic structures through multicomponent reactions and cycloaddition strategies. These reactions leverage the reactivity of both the nitrile groups and the activated double bond in this compound derivatives.

One prominent application is the synthesis of highly substituted pyridines. mdpi.comresearchgate.net For example, a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation yields highly functionalized pyridines. mdpi.com This reaction is thought to proceed through a cascade of events including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.

Furthermore, this compound derivatives are key components in the construction of fused heterocyclic systems such as pyranopyrimidines. nih.gov These bicyclic structures can be synthesized through a one-pot, multicomponent reaction of an aryl aldehyde, malononitrile, and barbituric acid. nih.gov

Cycloaddition reactions provide another powerful route to complex heterocyclic systems. Isatylidene malononitrile, an analogue derived from the condensation of isatin (B1672199) and malononitrile, can undergo a [4+2] cycloaddition with α,β-unsaturated ketones. This reaction, catalyzed by L-proline, leads to the formation of intricate spiro[3-arylcyclohexanone]oxindole derivatives, which are of significant interest in medicinal chemistry. nih.govrsc.org

Table 3: Synthesis of Bicyclic and Heterocyclic Scaffolds from this compound Precursors

| Reaction Type | Reactants | Product Scaffold | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Multicomponent | Benzaldehyde, N-Butyl-2-cyanoacetamide, Malononitrile | Pyridine (B92270) | K2CO3, EtOH, Microwave | 75 | mdpi.com |

| Multicomponent | 4-Chlorobenzaldehyde, N-Butyl-2-cyanoacetamide, Malononitrile | Pyridine | K2CO3, EtOH, Microwave | 72 | mdpi.com |

| Multicomponent | Benzaldehyde, Malononitrile, Barbituric Acid | Pyranopyrimidine | Mefenamic acid, EtOH, Reflux | 90-98 | nih.gov |

| [4+2] Cycloaddition | Isatylidene malononitrile, Benzylideneacetone | Spirooxindole | L-proline, CH2Cl2, rt | 92 | nih.govrsc.org |

| [4+2] Cycloaddition | 5-Bromo-isatylidene malononitrile, Benzylideneacetone | Spirooxindole | L-proline, CH2Cl2, rt | 90 | nih.govrsc.org |

Computational and Theoretical Investigations in Allylmalononitrile Chemistry

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules and elucidating reaction pathways. mdpi.com Its balance of computational cost and accuracy makes it suitable for analyzing complex organic reactions involving substrates like allylmalononitrile. berkeley.edumit.edu DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states and intermediates, and the calculation of thermodynamic and kinetic parameters that govern a reaction's outcome. osti.govhi.isarxiv.org

In the context of this compound chemistry, DFT has been instrumental in understanding various transformations, including phosphine-catalyzed reactions, transition-metal-catalyzed functionalizations, and radical-mediated cyclizations. nih.govacs.orgpreprints.org These computational studies complement experimental findings, providing a molecular-level picture of how these reactions proceed.

Analysis of Transition States, Energetics, and Stereocontrol

A cornerstone of mechanistic studies using DFT is the ability to locate and characterize transition state (TS) structures. github.ioarxiv.org A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the reaction rate. hi.is By performing calculations, researchers can model the geometry of the TS, which reveals the key bond-forming and bond-breaking events. A true transition state is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants and products. github.io

In a phosphine-catalyzed intramolecular cyclization, DFT calculations were employed to investigate the mechanism and stereocontrol. The results indicated that the Gibbs free energy barriers for 5-endo-trig cyclizations are lower than those for the alternative 5-exo-trig cyclizations. Furthermore, by comparing the energy barriers of different stereochemical pathways, the calculations showed that the reaction pathway leading to the RS-configured product has the lowest Gibbs free energy barrier, which was in excellent agreement with experimental observations of the major product formed. nih.gov

DFT has also been used to rationalize the reactivity and stereoselectivity in asymmetric allylic alkylations of Morita–Baylis–Hillman (MBH) carbonates with this compound. researchgate.net Calculations can reveal the crucial non-covalent interactions in the transition state that are responsible for stereochemical control. For instance, in reactions catalyzed by chiral amines or phosphines, DFT can model the interaction between the catalyst, the substrate, and the reagent, identifying the specific hydrogen bonds or steric repulsions that favor the formation of one enantiomer over the other. researchgate.netresearchgate.net

The energetics of the entire reaction pathway, including intermediates and transition states, can be mapped out to create a comprehensive energy profile. This allows for a comparison of competing pathways and helps to understand why a particular product is formed.

Table 1: Representative DFT-Calculated Energy Barriers for Competing Reaction Pathways This table is illustrative, based on findings where DFT is used to compare competing pathways. Specific values are hypothetical representations of typical computational results.

| Reaction Type | Pathway | Relative Gibbs Free Energy (kcal/mol) | Outcome |

|---|---|---|---|

| Intramolecular Cyclization | 5-endo-trig (RS product) | 15.2 | Favored, matches experiment nih.gov |

| Intramolecular Cyclization | 5-endo-trig (SS product) | 16.8 | Disfavored |

| Intramolecular Cyclization | 5-exo-trig | > 18.0 | Highly Disfavored nih.gov |

| [2+2] Cycloaddition | Normal Pathway | 30.1 | Favored under specific conditions pku.edu.cn |

| [2+2] Cycloaddition | Cross Pathway | 31.5 | Disfavored under specific conditions pku.edu.cn |

Theoretical Insights into Regioselectivity and Chemoselectivity

Many reactions involving this compound can potentially yield multiple constitutional isomers (regioisomers) or react at different functional groups (chemoselectivity). DFT calculations are a powerful tool for predicting and explaining these selectivities by comparing the activation energies of the various possible reaction channels. pku.edu.cnsci-hub.se

For example, in a nickel-catalyzed reductive 1,3-dialkenylation of alkenes where α-allyl malononitrile (B47326) was used as a substrate, DFT studies were crucial in revealing the origin of the observed regioselectivity. The calculations demonstrated how the reactivity and chemoselectivity profiles of the in situ generated organonickel species dictated the reaction outcome, leading specifically to the β,δ-dialkenylated product. acs.org

Similarly, in phosphine-catalyzed reactions, DFT has been used to determine the factors controlling regioselectivity. Theoretical investigations revealed that the regioselectivity was governed by the distortion energy arising from interactions between the nucleophile and an electrophilic phosphonium (B103445) intermediate. nih.gov By calculating the energies of the transition states for addition at different positions, researchers can quantitatively predict which regioisomer will be preferentially formed.

Chemoselectivity, the preferential reaction of one functional group over another, can also be effectively studied with DFT. In palladium-catalyzed direct alkylations, DFT calculations have been used to understand why a catalyst might selectively activate an allylic alcohol over an allylic amine, or vice versa. jst.go.jpjst.go.jp These studies compute the transition state energies for the activation of each functional group. The results can show, for instance, that the formation of an ammonium (B1175870) cation from an allylic amine leads to selective activation under certain conditions, while the formation of a boronate ester accelerates the activation of an allylic alcohol under others. jst.go.jp While not always involving this compound directly, these studies establish the principles by which DFT can be applied to understand and predict chemoselectivity in similar systems.

Advanced Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. hmdb.ca By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms in allylmalononitrile can be unequivocally assigned. rsc.org

In the ¹H NMR spectrum, the protons of the allyl group exhibit characteristic signals. The internal vinyl proton (H-2') typically appears as a complex multiplet in the downfield region due to coupling with both the terminal vinyl protons and the allylic methylene (B1212753) protons. The terminal vinyl protons (H-3') are often diastereotopic and appear as two separate multiplets. The allylic methylene protons (H-1') adjacent to the quaternary carbon show a doublet, and the methine proton (H-1) on the carbon bearing the nitrile groups also has a characteristic shift. oregonstate.edu

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. libretexts.org The nitrile carbons appear in the characteristic downfield region for cyano groups. The carbons of the allyl group—the two vinyl carbons and the allylic methylene carbon—are also readily identifiable, as is the central quaternary carbon. libretexts.orgnmrdb.org

Below is a table summarizing the predicted NMR chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and concentration. sigmaaldrich.comillinois.edu

Predicted NMR Data for this compound (C₆H₆N₂)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH) | ~3.8 - 4.0 (t) | ~30 - 35 |

| C2 (-CN) | - | ~112 - 115 |

| C1' (-CH₂-) | ~2.7 - 2.9 (t) | ~35 - 40 |

| C2' (=CH-) | ~5.7 - 5.9 (m) | ~128 - 132 |

| C3' (=CH₂) | ~5.3 - 5.5 (m) | ~120 - 124 |

Note: Chemical shifts are predicted values and may differ from experimental results. Multiplicities are abbreviated as t (triplet) and m (multiplet).

Beyond static structural assignment, NMR is a powerful tool for real-time reaction monitoring. magritek.comnih.gov In the synthesis of this compound, for instance via the alkylation of malononitrile (B47326) with an allyl halide, ¹H NMR can be used to follow the reaction progress. magritek.combeilstein-journals.org By acquiring spectra at regular intervals, one can observe the diminishing signals of the starting materials (e.g., the α-protons of malononitrile) and the concurrent emergence of signals corresponding to the this compound product. magritek.com This quantitative data allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and minimize byproducts. magritek.comyoutube.com

Infrared (IR) Spectroscopy in Functional Group Analysis of Intermediates

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.commasterorganicchemistry.com For this compound, the key functional groups are the nitrile (C≡N) and the alkene (C=C). openstax.org The IR spectrum provides clear, diagnostic absorption bands that confirm the presence of these groups.

The most prominent and diagnostically useful bands for this compound include:

IR spectroscopy is particularly valuable for monitoring the progress of a synthesis by observing changes in functional groups. openstax.org During the synthesis of this compound from malononitrile and an allyl halide, one can monitor the disappearance of the starting materials and the formation of the product. For example, if starting with malononitrile, the characteristic C-H stretching of the acidic methylene protons would be replaced by the absorptions of the allyl group. Similarly, the disappearance of the C-X (e.g., C-Br or C-Cl) stretch from the allyl halide starting material, which appears in the fingerprint region (typically below 850 cm⁻¹), would indicate its consumption. orgchemboulder.com

This technique is also crucial for identifying intermediates. If a reaction proceeds through an intermediate with distinct functional groups, IR can help detect its formation and subsequent conversion. caltech.edu For example, in more complex syntheses involving this compound, the appearance and disappearance of carbonyl or hydroxyl bands could signify the presence of transient intermediate species.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene | =C-H Stretch | 3080 - 3010 | Medium |

| Alkane | -C-H Stretch | 2960 - 2850 | Medium |

| Nitrile | C≡N Stretch | 2260 - 2240 | Medium, Sharp |

| Alkene | C=C Stretch | 1680 - 1640 | Variable |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. neu.edu.tr

For this compound (C₆H₆N₂), the exact molecular weight is approximately 106.13 g/mol. In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule that has lost one electron is called the molecular ion (M⁺·) peak. neu.edu.tr Given that this compound contains two nitrogen atoms, its molecular weight is an even number, which is consistent with the Nitrogen Rule. This rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. waters.com

The fragmentation pattern observed in the mass spectrum offers significant structural insight. When the molecular ion of this compound fragments, it breaks in predictable ways, primarily at the weakest bonds or to form the most stable fragments. libretexts.orglibretexts.org Key fragmentation pathways would include:

Analyzing these fragmentation patterns allows chemists to piece together the structure of an unknown compound or confirm the identity of a synthesized one. dea.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition with high confidence. caltech.edu

Predicted Mass Spectrometry Fragments for this compound

| Ion | Proposed Formula | m/z (Nominal Mass) | Identity |

|---|---|---|---|

| [M]⁺· | [C₆H₆N₂]⁺· | 106 | Molecular Ion |

| [M - CN]⁺ | [C₅H₆N]⁺ | 80 | Loss of a cyano radical |

| [M - C₃H₅]⁺ | [C₃H₁N₂]⁺ | 65 | Loss of an allyl radical |

| [C₃H₅]⁺ | [C₃H₅]⁺ | 41 | Allyl cation |

Applications in Complex Organic Synthesis

Synthesis of Carbocyclic and Heterocyclic Ring Systems

Allylmalononitrile has been employed in the synthesis of both carbocyclic and heterocyclic ring systems. The dinitrile functionality can serve as a nucleophilic center after deprotonation, allowing for alkylation or addition reactions that initiate ring formation. The allyl group can participate in cycloaddition reactions or serve as a handle for further functionalization and ring closure, such as via ring-closing metathesis (RCM).

One approach involves asymmetric allylic alkylation (AAA) of Morita–Baylis–Hillman (MBH) carbonates with this compound, catalyzed by a chiral tertiary amine. This reaction sequence can be followed by a ring-closing alkene metathesis (RCM) reaction to form substituted five- and six-membered rings. researchgate.net This two-step procedure has been shown to yield products in high yields. researchgate.netresearchgate.net

The Thorpe-Ziegler reaction, a classical method for synthesizing cyclic ketones from dinitriles, provides a route to carbocycles using dinitrile precursors. While not exclusive to this compound, the principle of intramolecular cyclization of a dinitrile under basic conditions is relevant to its reactivity in ring formation, although dinitriles can be less readily available and the resulting products may require further transformation compared to other methods like the Dieckmann condensation. du.ac.in

This compound derivatives can also act as building blocks for heterocyclic systems. For instance, reactions involving this compound and azadienes in palladium-catalyzed cycloadditions have been explored for constructing nine-membered heterocyclic rings. acs.org The synthesis of spirooxindole–pyranoindole products, which contain heterocyclic ring systems, has been achieved through enantioselective Friedel–Crafts alkylation/cyclization reactions utilizing isatylidene malononitriles. rsc.org

Total Synthesis Approaches Utilizing this compound Building Blocks (e.g., Prostaglandins)

This compound and its derivatives have found application as building blocks in total synthesis strategies for complex molecules, including prostaglandins (B1171923). Prostaglandins are a class of physiologically active compounds with complex molecular architectures. rsc.org

One strategy involves the use of this compound in conjunction with Cope rearrangements on an alkynoate platform for the two-directional carbon chain elongation, a process that can be relevant in the construction of complex molecules. researchgate.netacs.org While the provided text does not explicitly detail a total synthesis of prostaglandins using this compound, it highlights the use of similar strategies involving allylic coupling and rearrangements that are applicable to prostaglandin (B15479496) synthesis. acs.org The synthesis of prostaglandins often involves the construction of a cyclopentane (B165970) ring with specific stereochemistry and the attachment of two side chains. Lactones, such as Corey lactones, are common intermediates in prostaglandin synthesis. mdpi.com The versatility of building blocks that can introduce functionality and enable stereocontrol is crucial in such total synthesis efforts.

The use of reduced Cope products derived from this compound has been noted as providing versatile, bifunctional building blocks for the synthesis of structurally complex organic molecules. researchgate.net

Strategies for Stereoselective and Enantioselective Synthesis

Stereoselective and enantioselective synthesis are critical in the production of many organic molecules, particularly pharmaceuticals and natural products, where specific stereoisomers may possess different biological activities. rsc.org this compound has been incorporated into synthetic routes that aim for high levels of stereocontrol.

Asymmetric allylic alkylation (AAA) reactions involving this compound and catalyzed by chiral catalysts are a key strategy for introducing chirality. For example, the asymmetric allylic alkylation of Morita–Baylis–Hillman carbonates with this compound catalyzed by a chiral tertiary amine has been used to synthesize intermediates that are subsequently cyclized, yielding products with high optical purity after purification steps like recrystallization. researchgate.net

Organocatalytic enantioselective synthesis approaches have also utilized this compound. The reaction between protected 2-aminomalonates and Morita–Baylis–Hillman carbonates, catalyzed by chiral Lewis bases, has afforded lactams with good yields and moderate to good enantioselectivities. researchgate.net

Iridium-catalyzed enantioselective allylic alkylation reactions have been developed, providing access to acyclic products containing all-carbon quaternary centers with high enantioselectivity. caltech.edu this compound derivatives have been used as substrates in such reactions. caltech.edu These methods are significant for constructing highly congested chiral centers, a common challenge in complex molecule synthesis.

The development of efficient methods for the stereoselective synthesis of α-methylene-γ-lactams, sometimes involving intermediates derived from reactions that could potentially utilize this compound or related compounds, has achieved high selectivity (up to 98% ee). researchgate.net Diastereoselective construction of complex structures using this compound has also been reported. researchgate.net

The control of stereochemistry in reactions involving this compound can be influenced by the choice of catalyst, reaction conditions, and the nature of the co-reactants. Strategies involving chiral catalysts, such as chiral tertiary amines or chiral Lewis bases, are central to achieving enantioselectivity. researchgate.netresearchgate.net

Compound Table

| Compound | PubChem CID |

| This compound | 101261463 |

| N-Allylmaleimide | 18098 |

Data Table (Example: Enantioselectivity in a reaction involving this compound)

Here is an example of how data on enantioselectivity from a hypothetical reaction involving this compound could be presented in a table, based on the search results discussing enantioselective synthesis.

| Reaction Type | Catalyst Type | Yield (%) | Enantioselectivity (% ee) | Citation |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation + RCM | Chiral Tertiary Amine | High | Excellent (after xtal) | researchgate.netresearchgate.net |

| Organocatalytic Enantioselective Lactam Synthesis | Chiral Lewis Base | Excellent | Moderate to Good | researchgate.net |

| Iridium-Catalyzed Allylic Alkylation | Chiral Iridium Complex | Good | High | caltech.educaltech.edu |

| Stereoselective α-methylene-γ-lactam synthesis | Not specified | Good | Up to 98% | researchgate.net |

Future Research Perspectives and Emerging Methodologies

Development of Novel Catalytic Systems: Photocatalysis and Metal-Organic Frameworks (MOFs)

The development of novel catalytic systems, particularly utilizing photocatalysis and Metal-Organic Frameworks (MOFs), presents promising avenues for transformations involving allylmalononitrile. Photocatalysis, which harnesses light energy to drive chemical reactions, has shown potential in achieving cyano migration in related alkenyl nitrile compounds. Recent studies have demonstrated the rearrangement of 2-allylmalononitriles into cyclopropane (B1198618) products using iridium photocatalysts under blue-light irradiation. preprints.org This suggests that similar photocatalytic strategies could be explored for various transformations of this compound, potentially enabling reactions that are challenging under traditional thermal conditions. preprints.org The use of visible-light-absorbing photocatalysts, such as polypyridyl ruthenium or iridium complexes, can generate reactive intermediates like radicals through single-electron transfer, facilitating organic transformations. preprints.org

Metal-Organic Frameworks (MOFs) are also gaining traction as potential catalysts or catalyst supports due to their tunable structures and catalytic microenvironments. rsc.org MOFs can regulate catalytic selectivity based on factors like metal node alternation, ligand functionalization, and pore decoration. rsc.org While direct applications of MOFs specifically with this compound were not extensively detailed in the search results, MOFs are being investigated as platforms for creating single-atom and metal cluster catalysts for various applications, including organic transformations. nih.govmpg.deosti.gov Their ability to provide confined spaces and interact cooperatively with catalytic sites could be leveraged to design highly selective transformations for this compound in the future. mpg.de Research into MOF-based catalysts is exploring room-temperature synthesis and their potential in regulating selectivity in reactions like hydroformylation, indicating their versatility as catalytic platforms. nih.govnih.gov

Advancements in Sustainable Chemical Synthesis: Solvent-Free and Mechanochemical Approaches

Advancements in sustainable chemical synthesis, specifically through solvent-free and mechanochemical approaches, offer environmentally benign routes for reactions involving this compound. Mechanochemistry, which utilizes mechanical energy (such as grinding or ball milling) to induce chemical reactions, is emerging as a powerful tool for organic synthesis, often reducing or eliminating the need for solvents. nih.govresearchgate.netbeilstein-journals.org This technique can lead to reduced reaction times, different selectivities, and even access to products not easily obtained in solution. nih.gov

Solvent-free conditions align with the principles of green chemistry by minimizing waste and environmental impact associated with solvent use. researchgate.netbeilstein-journals.orgnih.govrsc.org While specific examples of mechanochemical synthesis applied directly to this compound were not prominently featured, the success of mechanochemistry in various C-C bond forming reactions and multicomponent reactions suggests its potential applicability to transformations involving this compound. researchgate.netbeilstein-journals.org Research is actively exploring solvent-free procedures for various organic syntheses, highlighting the growing interest in these sustainable methodologies. nih.govrsc.org Phase transfer catalysis without solvent has also been explored for the alkylation of malononitrile (B47326), demonstrating the feasibility of solvent-free approaches for related compounds. researchgate.net

Exploration of Multicomponent Reaction Design Principles

The exploration of multicomponent reaction (MCR) design principles holds significant promise for the efficient synthesis of complex molecules incorporating the this compound moiety. MCRs involve combining three or more reactants in a single step, leading to the formation of a product that retains most of the atoms from the starting materials. beilstein-journals.orgresearchgate.netscielo.brfrontiersin.orgnih.gov This approach offers advantages such as high atom economy, efficiency in bond formation, and simplified purification procedures, aligning with sustainable chemistry goals. beilstein-journals.orgresearchgate.net

MCRs are valuable tools in drug discovery and the generation of diverse chemical libraries. beilstein-journals.orgresearchgate.netfrontiersin.org While the search results did not provide specific examples of MCRs explicitly utilizing this compound as a direct starting material in complex multicomponent cascades, the principles of MCR design can be applied to develop novel reactions where this compound or its derivatives are key components. The use of MCRs to generate structural complexity from simple starting materials is a well-established strategy in organic synthesis. nih.gov Future research could focus on designing MCRs that incorporate this compound to rapidly assemble novel molecular scaffolds with potential applications.

Expanding Substrate Scope and Reaction Generality for Broader Utility

Expanding the substrate scope and reaction generality for transformations involving this compound is crucial for unlocking its full potential in organic synthesis. This involves exploring its reactivity with a wider range of co-reactants and developing more general reaction conditions that tolerate various functional groups and structural complexities.

Research on related reactions, such as palladium-catalyzed cycloadditions and nickel-catalyzed reductive dialkenylation, has demonstrated the incorporation of allyl malononitrile as a substrate or a component in the synthesis of complex cyclic structures. acs.orgacs.org For instance, allyl malononitrile has been used in Pd-catalyzed [5+4] cycloadditions to synthesize nine-membered rings. acs.org Nickel-catalyzed reductive 1,3-dialkenylation of alkenes has also shown β,δ-dialkenylated products when α-allyl malononitrile was used as a substrate, illustrating the potential for expanding the scope of such reactions to include this compound derivatives. acs.org

Future efforts will likely focus on developing catalytic systems and reaction conditions that are broadly applicable to various substituted allylmalononitriles and a diverse array of coupling partners. This includes exploring different classes of electrophiles, nucleophiles, and catalysts to achieve a wider range of transformations. Expanding the substrate scope is a general goal in catalysis research to enhance the utility of synthetic methods. nih.govresearchgate.netfigshare.comresearchgate.net By systematically investigating the reactivity of this compound under different conditions and with various co-reactants, researchers can define the boundaries of its synthetic utility and develop more general and efficient protocols for its transformation.

Q & A

Basic: What are the critical steps to ensure reproducibility in Allylmalononitrile synthesis?

Methodological Answer:

- Synthesis Protocol : Use standardized procedures for nitrile group introduction, such as Knoevenagel condensation, with precise stoichiometric ratios (e.g., molar equivalents of malononitrile and allyl halides). Document solvent choice (e.g., ethanol or DMF), temperature control (±2°C), and reaction time .

- Purity Assessment : Characterize products via HPLC (≥98% purity threshold) and elemental analysis. Include raw data in appendices to avoid cluttering the main text .

- Reagent Documentation : Specify suppliers, batch numbers, and purity grades (e.g., ≥99% Sigma-Aldrich) to mitigate variability .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm nitrile stretches (C≡N) at 2200–2260 cm⁻¹ and allyl C=C vibrations at 1600–1680 cm⁻¹. Compare with reference spectra from databases like Agfa-Labs .

- NMR : Use H NMR (δ 5.8–6.2 ppm for allyl protons) and C NMR (δ 115–120 ppm for nitrile carbons). Resolve splitting patterns to verify stereochemical integrity .

- Mass Spectrometry : Report molecular ion peaks (e.g., m/z 225.3 for [M+H]⁺) and fragmentation patterns to validate molecular weight .

Advanced: How can researchers resolve contradictions in reaction yields of this compound derivatives?

Methodological Answer:

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.5% for balances) and human error (e.g., pipetting variability) .

- Controlled Replication : Repeat experiments under identical conditions (n ≥ 3) to assess yield consistency. Use ANOVA to identify statistically significant outliers .

- Cross-Validation : Compare results with literature datasets (e.g., Agfa-Labs purity benchmarks) to isolate protocol-specific vs. compound-specific discrepancies .

Advanced: What strategies optimize this compound’s stability in long-term storage?

Methodological Answer:

- Environmental Controls : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via TLC or GC-MS .

- Additive Screening : Evaluate stabilizers (e.g., BHT at 0.01–0.1% w/w) to inhibit radical-mediated decomposition .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Refer to SDS guidelines for acute toxicity thresholds (e.g., LD₅₀ > 200 mg/kg) .

- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid aqueous rinses to prevent exothermic reactions .

- Waste Disposal : Segregate as hazardous halogenated waste (EPA code D003) and incinerate at ≥1200°C .

Advanced: How can computational modeling predict this compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps (e.g., HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attack .

- MD Simulations : Simulate solvent interactions (e.g., solvation free energy in DMSO) to optimize reaction media .

- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force field parameters .

Basic: How should researchers structure a manuscript to report this compound findings?

Methodological Answer:

- Data Segmentation : Present critical results (e.g., spectroscopic data) in the main text; relegate raw datasets (e.g., NMR FID files) to supplementary materials .

- Reproducibility : Include step-by-step synthesis protocols, including deviations from literature methods (e.g., alternative catalysts) .

- Ethical Compliance : Disclose funding sources and conflicts of interest in the acknowledgments section .

Advanced: What methodologies address conflicting biological activity data for this compound analogs?

Methodological Answer:

- Dose-Response Curves : Test analogs across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) to normalize inter-lab variability .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to assess consensus activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.